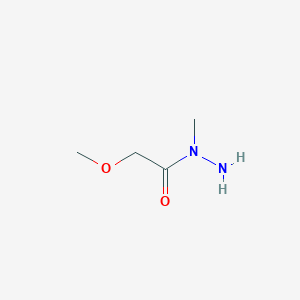
4-difluoromethanesulfonylbenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Difluoromethanesulfonylbenzene-1,2-diamine, also known as 4-DFMSD, is a versatile and widely used chemical compound. It is a type of diamine, which is a compound composed of two amino groups connected by a single bond. 4-DFMSD has been used in a variety of scientific research applications and is known for its high reactivity and ability to form strong bonds with other compounds. This article will discuss the synthesis method of 4-DFMSD, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Aplicaciones Científicas De Investigación
4-difluoromethanesulfonylbenzene-1,2-diamine has a wide range of scientific research applications. It is used as a reagent in organic synthesis to form carbon-carbon bonds, and it is also used as a catalyst in various chemical reactions. It has also been used in the synthesis of drugs, dyes, and other organic compounds. Additionally, it has been used to study the structure and properties of proteins, and it has been used in the study of enzyme kinetics and enzyme inhibition.
Mecanismo De Acción
4-difluoromethanesulfonylbenzene-1,2-diamine is a nucleophile, which means that it is capable of forming a covalent bond with a positively charged atom or molecule. When 4-difluoromethanesulfonylbenzene-1,2-diamine reacts with a positively charged atom or molecule, a new covalent bond is formed between the two molecules. This reaction is known as nucleophilic substitution.
Biochemical and Physiological Effects
4-difluoromethanesulfonylbenzene-1,2-diamine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including proteases, phosphatases, and kinases. Additionally, it has been found to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-difluoromethanesulfonylbenzene-1,2-diamine has several advantages for lab experiments. It is highly reactive, which means that it can form strong bonds with other compounds. It is also relatively inexpensive, which makes it a cost-effective reagent for organic synthesis. Additionally, it is relatively non-toxic, which makes it safe to use in a laboratory setting. One of the main limitations of 4-difluoromethanesulfonylbenzene-1,2-diamine is that it is highly exothermic, which means that it produces a large amount of heat when it reacts with other compounds. This can be dangerous if proper safety precautions are not taken.
Direcciones Futuras
There are a number of potential future directions for 4-difluoromethanesulfonylbenzene-1,2-diamine. One potential application is in the development of new drugs and other organic compounds. Additionally, it could be used to study the structure and properties of proteins and enzymes, as well as to study enzyme inhibition. It could also be used to develop new catalysts for chemical reactions. Finally, it could be used in the development of new materials and nanomaterials.
Métodos De Síntesis
4-difluoromethanesulfonylbenzene-1,2-diamine is synthesized by the nucleophilic substitution reaction of 4-difluoromethanesulfonyl chloride with 1,2-diaminobenzene. This reaction occurs in the presence of a base, such as potassium carbonate, and the resulting product is 4-difluoromethanesulfonylbenzene-1,2-diamine. This reaction is highly exothermic and produces a large amount of heat, so it is important to use proper safety precautions when performing the reaction.
Propiedades
IUPAC Name |
4-(difluoromethylsulfonyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2S/c8-7(9)14(12,13)4-1-2-5(10)6(11)3-4/h1-3,7H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUDBGMVLQFUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)F)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Difluoromethanesulfonylbenzene-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B6618931.png)
![Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B6618936.png)
![bicyclo[1.1.1]pentan-1-ol](/img/structure/B6618947.png)

![5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B6618957.png)
![4-[4-(1,3-dioxaindan-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol](/img/structure/B6618960.png)


![4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6618980.png)


